N-Benzyl (-)-Normacromerine N-Benzyl (-)-Normacromerine
Brand Name: Vulcanchem
CAS No.: 1329792-70-2
VCID: VC0140803
InChI: InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1
SMILES: CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O
Molecular Formula: C18H23NO3
Molecular Weight: 301.386

N-Benzyl (-)-Normacromerine

CAS No.: 1329792-70-2

Cat. No.: VC0140803

Molecular Formula: C18H23NO3

Molecular Weight: 301.386

* For research use only. Not for human or veterinary use.

N-Benzyl (-)-Normacromerine - 1329792-70-2

Specification

CAS No. 1329792-70-2
Molecular Formula C18H23NO3
Molecular Weight 301.386
IUPAC Name (1R)-2-[benzyl(methyl)amino]-1-(3,4-dimethoxyphenyl)ethanol
Standard InChI InChI=1S/C18H23NO3/c1-19(12-14-7-5-4-6-8-14)13-16(20)15-9-10-17(21-2)18(11-15)22-3/h4-11,16,20H,12-13H2,1-3H3/t16-/m0/s1
Standard InChI Key YPZJYLXZURECSA-INIZCTEOSA-N
SMILES CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OC)OC)O

Introduction

Chemical Structure and Physicochemical Properties

N-Benzyl (-)-Normacromerine has the molecular formula C₁₈H₂₃NO₃ with a molecular weight of 301.386 g/mol. Its structure includes a phenethylamine core substituted with a benzyl group at the nitrogen atom and additional functional groups that contribute to its pharmacological profile. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₈H₂₃NO₃
Molecular Weight301.386 g/mol
CAS Number1329792-70-2
Deuterated AnalogCAS 1329840-63-2 (d3)
SolubilityAcceptable in organic solvents

The deuterated variant (N-Benzyl (-)-Normacromerine-d3) is used in metabolic tracing studies due to its isotopic stability, which facilitates precise tracking of compound distribution in biological systems.

Synthesis and Chemical Reactivity

The synthesis of N-Benzyl (-)-Normacromerine typically involves indirect reductive amination or nucleophilic substitution reactions. A common protocol includes:

  • Condensation: Reaction of benzaldehyde with a primary amine precursor under reflux conditions.

  • Reduction: Sodium borohydride (NaBH₄) is used to reduce the imine intermediate to the amine .

For example, in the synthesis of related N-benzylamines, benzyl bromide is employed in alkylation reactions with amines under anhydrous conditions (e.g., acetonitrile at 70°C) . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and confirming product identity .

Key Reaction Steps

StepReagents/ConditionsOutcome
CondensationBenzaldehyde, MeOH, refluxImine intermediate formation
ReductionNaBH₄, room temperaturePrimary amine formation
Alkylation (if needed)Benzyl bromide, Et₃N, 70°CN-Benzyl group attachment

The synthesis of deuterated analogs involves replacing hydrogen with deuterium in key positions, often through isotopic exchange or use of deuterated starting materials.

Biological Activity and Pharmacological Profile

N-Benzyl (-)-Normacromerine exhibits serotonergic activity, primarily acting as a 5-HT₂ receptor agonist. This mechanism is consistent with other NBOMe compounds, such as 25I-NBOMe, which show subnanomolar affinity for 5-HT₂A receptors . The N-benzyl group enhances receptor affinity by increasing lipophilicity and facilitating membrane penetration .

Receptor Interactions

While direct data on N-Benzyl (-)-Normacromerine’s receptor binding is limited, structural analogs provide insights:

  • 5-HT₂A Receptor Affinity: NBOMes typically exhibit Ki values < 1 nM, making them among the most potent serotonergic hallucinogens .

  • Selectivity: Modifications in the benzyl group (e.g., methoxy or halogen substituents) can modulate receptor subtype selectivity .

Metabolic Pathways

Benzylamines are metabolized via monoamine oxidase (MAO) enzymes, producing metabolites that may contribute to pharmacological or toxicological effects. Deuterated variants (e.g., N-Benzyl (-)-Normacromerine-d3) are used to study metabolic pathways in vivo due to their resistance to isotopic exchange.

EffectMechanismSeverity
Hyperthermia5-HT₂ receptor-induced vasoconstrictionSevere
SeizuresCentral nervous system excitationLife-threatening
RhabdomyolysisProlonged muscle hyperactivitySevere

Comparative Analysis with Related Compounds

Structural Analogues

CompoundKey FeatureReceptor Affinity (5-HT₂A)
25I-NBOMe4-Iodo substituentKi < 0.1 nM
N-Benzyl (-)-NormacromerineN-Benzyl group, normacromerine backboneNot reported
N-Benzyl 3,5-DinitrobenzamideAnti-TB activityNot applicable

Functional Analogues

N-Benzyl piperidine derivatives (e.g., d5, d10) exhibit multitarget inhibition (HDAC/AChE), highlighting the versatility of N-benzyl modifications in drug design .

Future Directions and Challenges

  • Clinical Trials: Assessing therapeutic potential for mental health disorders requires rigorous safety and efficacy studies.

  • Isotopic Tracing: Deuterated variants could elucidate metabolic pathways and optimize dosing regimens.

  • Receptor Selectivity: Structural modifications to reduce hallucinogenic effects while preserving therapeutic activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator